molecular formula C24H26O14 B182837 Bergenin Pentaacetate CAS No. 14531-47-6

Bergenin Pentaacetate

Cat. No. B182837
CAS RN: 14531-47-6
M. Wt: 538.5 g/mol
InChI Key: NCBOXCFFSWALMZ-XTNBEGJDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bergenin Pentaacetate is a derivative of Bergenin . Bergenin is a C-glycoside of 4-O-methylgallic acid, isolated from medicinal plants such as Flueggea leucopyrus, Bergenia crassifolia, Mallotus philippensis, Corylopsis spicata, Caesalpinia digyna, Mallotus japonicus, and Sacoglottis gabonensis .


Synthesis Analysis

Bergenin derivatives were designed and synthesized for the search of new types of immunosuppressants . The inhibitory effect may come from the suppression of both IFN-γ and IL-4 cytokines . Alkylated derivatives of bergenin with n-hexyl and n-heptyl on the two phenolic hydroxyl groups showed better inhibitory activities .


Molecular Structure Analysis

The optimized structure of bergenin was obtained at the DFT-B3LYP/6-31G(d) level of theory . The ESP of bergenin was generated by mapping the molecular electrostatic potential (MEP) to the electron density surface constructed at an isovalue of 0.002 .


Chemical Reactions Analysis

Bergenin potentially exerts an inhibitory effect on galectin-3 . This effect is due to the strong electrostatic interactions between bergenin and positively charged regions of its target molecules .


Physical And Chemical Properties Analysis

Bergenin Pentaacetate has a molecular formula of C24H26O14 . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc . It should be stored protected from air and light, refrigerated or frozen (2-8 °C) .

Scientific Research Applications

  • Anti-infective

    • Application: Bergenin has shown potential as an anti-infective agent .
  • Anti-cancer

    • Application: Bergenin has demonstrated anti-cancer properties . A semisynthetic derivative of bergenin, esterified bergenin 5c (11-hydroxyl-modified bergenin), was evaluated for its antitumor properties .
    • Method: The derivative trapped HepG2 cells in the G2/M phase and induced cell apoptosis .
    • Results: The IC50 of the derivative was 4.23 ± 0.79 mM .
  • Anti-diabetic

    • Application: Bergenin has shown potential as an anti-diabetic agent .
  • Neuroprotective

    • Application: Bergenin has demonstrated neuroprotective properties .
  • Hepatoprotective

    • Application: Bergenin has shown potential as a hepatoprotective agent .
  • Anti-urolithiatic

    • Application: Bergenin has demonstrated anti-urolithiatic properties .
  • Anti-hyperuricemic

    • Application: Bergenin has shown potential as an anti-hyperuricemic agent .
  • Anti-bradykinin

    • Application: Bergenin has demonstrated anti-bradykinin properties .
  • Antitussive expectorant

    • Application: Bergenin has been used as an antitussive expectorant for the treatment of chronic bronchitis, emphysema, bronchial asthma, and other respiratory diseases .
  • Antimalarial

    • Application: Bergenin has shown potential as an antimalarial agent .
  • Antileishmanial

    • Application: Bergenin has demonstrated antileishmanial properties .
  • Trypanocidal

    • Application: Bergenin has shown potential as a trypanocidal agent .
  • Antiviral

    • Application: Bergenin has shown potential as an antiviral agent .
  • Antibacterial

    • Application: Bergenin has demonstrated antibacterial properties .
  • Antifungal

    • Application: Bergenin has shown potential as an antifungal agent .
  • Antinociceptive

    • Application: Bergenin has demonstrated antinociceptive properties .
  • Anti-arthritic

    • Application: Bergenin has shown potential as an anti-arthritic agent .
  • Anti-ulcerogenic

    • Application: Bergenin has demonstrated anti-ulcerogenic properties .

properties

IUPAC Name

[(2R,3R,4R,4aS,10bS)-3,4,8,10-tetraacetyloxy-9-methoxy-6-oxo-3,4,4a,10b-tetrahydro-2H-pyrano[3,2-c]isochromen-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26O14/c1-9(25)32-8-16-19(34-11(3)27)22(36-13(5)29)23-21(37-16)17-14(24(30)38-23)7-15(33-10(2)26)18(31-6)20(17)35-12(4)28/h7,16,19,21-23H,8H2,1-6H3/t16-,19-,21+,22+,23+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCBOXCFFSWALMZ-XTNBEGJDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C2C(O1)C3=C(C(=C(C=C3C(=O)O2)OC(=O)C)OC)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H]2[C@@H](O1)C3=C(C(=C(C=C3C(=O)O2)OC(=O)C)OC)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

538.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bergenin Pentaacetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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